Home > Products > Screening Compounds P30705 > 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide - 941966-66-1

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide

Catalog Number: EVT-2964635
CAS Number: 941966-66-1
Molecular Formula: C22H17FN2O3S
Molecular Weight: 408.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound exhibits intermolecular interactions, specifically N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds, leading to the formation of intricate double chains in its crystal structure. These chains create cavities within the crystal lattice. []

2-[(1H-indol/5-methoxy-1H-indol-1-yl)-1-cycloamino/N-alkylamino]-ethanones

  • Compound Description: This series of substituted acetamides incorporates indole or 5-methoxyindole motifs. They exhibit acetylcholinesterase inhibitory activity, a key target for managing Alzheimer's disease. Notably, these compounds demonstrate improved stability compared to existing drugs like rivastigmine. []

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This group of compounds displays potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. Notably, compound 7d within this series exhibits significant activity by inhibiting tubulin polymerization, similar to the mechanism of action of colchicine. []
  • Compound Description: This compound features a planar indole ring system with a phenylsulfonyl substituent. The conformation of the phenylsulfonyl group is influenced by intramolecular C-H...O hydrogen bonds. The crystal structure reveals the formation of molecular chains through N-H...O hydrogen bonds and C-H...π interactions. []

N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides

  • Compound Description: This class of compounds demonstrates potent and selective covalent inhibition of the KRASG12C protein, a crucial target in cancer therapy. The design of these inhibitors focused on targeting a hidden surface groove on KRASG12C, leading to a covalent interaction with cysteine 12. []

2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives (4-49 C and 1-HB-63)

    1,1,3,4-Tetramethyl-3-(1-methyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole and 1,1,3-Trimethyl-4-phenylsulfonyl-3-(1-phenylsulfonyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole

    • Compound Description: These dimeric 3-vinylindoles are recognized as potential antitumor agents. Structural analysis reveals significant differences between the two compounds, primarily due to the steric influence of the phenylsulfonyl group in the latter. []

    2-((1 H-Indol-3-yl)thio)-N-phenyl-acetamide derivatives

    • Compound Description: This class of compounds exhibits promising activity as inhibitors of the influenza A virus (IAV). Molecular docking studies reveal that these compounds interact with key residues in the active site of the neuraminidase (NA) receptor, leading to inhibition. Compounds 16 and 21 within this series have been identified as potential lead compounds for further development. []

    N-((3-methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methyl) acetamide (N3MP2MA)

    • Compound Description: This compound has been extensively studied using vibrational spectroscopy and quantum chemical calculations. These studies provide detailed insights into its molecular structure, vibrational modes, electronic properties, and intramolecular interactions. []

    2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

    • Compound Description: This compound acts as a potent tubulin inhibitor, currently undergoing preclinical development as a potential anticancer agent. Its structure has been thoroughly characterized using NMR spectroscopy and X-ray crystallography. []

    N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide

    • Compound Description: This compound, characterized by X-ray crystallography, forms centrosymmetric dimers in its crystal structure via N—H⋯O hydrogen bonds. []

    3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate

    • Compound Description: This compound, crystallized as an ethanol solvate, exhibits specific geometric features, with the pyrazole ring nearly perpendicular to both the indol-2-one and indole rings. Its crystal structure reveals the formation of inversion molecule–solvate dimers through N—H⋯O and O—H⋯O hydrogen bonds. []
    • Compound Description: Structural analysis of this compound, determined through X-ray crystallography, reveals the presence of intramolecular C-H⋯O and N-H⋯O hydrogen bonds. Its crystal structure exhibits intermolecular N-H⋯O and C-H⋯O hydrogen bonds, C-H⋯π interactions, and π-π interactions, indicating diverse intermolecular interactions in the solid state. []

    2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

    • Compound Description: This series of compounds was synthesized and evaluated for their anti-diabetic potential. While most compounds showed weak to moderate α-glucosidase inhibitory activity, compounds 7i and 7k demonstrated moderate activity, making them potential candidates for further development as type-2 diabetes therapeutics. []

    2-amino-3-cyano/alkoxycarbonyl-8H-thieno[2,3-b]indoles

    • Compound Description: These compounds, containing a thieno[2,3-b]indole core, represent a novel class of agents exhibiting activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. []

    N-acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]- 1H-indol-3-yl]ethyl]acetamides

    • Compound Description: These compounds are synthesized through a modified Bischler-Napieralski reaction involving the transformation of N-[2-(1H-indol-3-yl)ethyl]alkanamides. []

    N-[2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl]ethyl]acetamides

    • Compound Description: These compounds are obtained through the condensation of 1H-indole-3-ethanamides with 2,4-pentanediones, followed by a series of synthetic transformations involving acid-catalyzed ring closure, N-acetylation, and base-catalyzed rearrangements. []

    N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide

    • Compound Description: This phenyl-substituted indole derivative has been studied using quantum computational and vibrational spectroscopic techniques. These studies provide valuable insights into its molecular structure, vibrational frequencies, electronic properties, and intramolecular interactions. []
    • Compound Description: This compound is characterized by the presence of intramolecular C—H⋯O and C—H⋯Br hydrogen bonds, contributing to its molecular conformation. Its crystal packing is stabilized by C—H⋯π interactions and offset π–π interactions between neighboring molecules. []
    • Compound Description: This compound, characterized by a Z configuration around its vinyl C=C double bond, was identified as an unexpected side product during the synthesis of N-triisopropyl-1H-indol-3-yl derivatives. Notably, it exhibits a remarkably stable N—Si bond despite the triisopropylsilyl group being intended as a temporary protecting group. []
    • Compound Description: This compound, featuring a Z geometry across its olefinic bond and a trans configuration between the C=O and N-N bonds, forms dimeric structures in its crystal lattice through hydrogen bonding interactions. []

    2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (1)

      Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone

      • Compound Description: This compound features a planar indole ring system. The electron-withdrawing nature of the phenylsulfonyl group influences the bond lengths within the indole moiety. []

      N‐[(3‐Methyl‐1‐phenyl­sulfonyl‐1H‐indol‐2‐yl)meth­yl]‐1,1‐dioxo‐1‐benzo[d]isothia­zol‐3(2H)‐one

      • Compound Description: Structural analysis of this compound reveals specific dihedral angles between the indole ring, the sulfonyl-bound phenyl ring, and the thiazole group. Its crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and C—H···π and π–π interactions. []
      • Compound Description: This compound, featuring a distorted tetrahedral configuration around the sulfur atom and a nearly planar indole moiety, exhibits intramolecular C—H⋯O hydrogen bonds. Its crystal structure reveals infinite C(7) chains formed through intermolecular C—H⋯O hydrogen bonds and a three-dimensional network stabilized by C—H⋯π interactions. []
      • Compound Description: The crystal structure of this compound reveals specific dihedral angles between the indole ring system and the attached benzene rings. The molecular conformation is stabilized by intramolecular hydrogen bonds and an aromatic π–π stacking interaction. Short Br⋯O contacts link the molecules into chains, and these chains are further interconnected by C—H⋯π interactions, forming a three-dimensional network. []

      (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

      • Compound Description: This compound, with an (S) configuration, forms layers in its crystal structure stabilized by N—H⋯O hydrogen bonds. []

      N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

      • Compound Description: This imidazopiperidine derivative is a potent CCR5 antagonist, demonstrating favorable antiviral and safety profiles. PF-232798 is currently in phase II clinical trials for treating HIV. []

      2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

      • Compound Description: This series of compounds was synthesized and evaluated for antibacterial, hemolytic, and enzyme inhibitory activities. Several derivatives exhibited promising activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase. Notably, compounds 8b and 8c showed potent antibacterial activity against Salmonella typhi, comparable to ciprofloxacin. []

      trans-6-[2-(1-yl-pyrrole substitue) alkyl] pyran-2-ones

      • Compound Description: These compounds are cholesterol inhibitors synthesized through a multi-step process involving the conversion of an α-metallated N,N-disubstituted acetamide. These compounds are relevant for treating hyperlipidemia and hypercholesterolemia. []

      5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives

      • Compound Description: This series of compounds incorporates a thiadiazole nucleus and exhibits promising antioxidant activity. Notably, compound 18a demonstrated significant DPPH radical-scavenging activity, comparable to ascorbic acid. []

      (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl)methanone (AM-694)

      • Compound Description: AM-694, synthesized from indole, shows strong biological activity. This synthesis employed a protection-deprotection strategy involving benzenesulfonyl chloride to ensure regioselective Friedel-Crafts acylation at the desired position of the indole ring. []

      4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-1H-1,2,4-triazole-5(4H)-thione

      • Compound Description: Crystallographic analysis of this compound reveals two independent molecules in its asymmetric unit, both adopting a trans conformation around specific bonds. The crystal packing is characterized by N—H⋯N hydrogen bonds, resulting in chains of molecules. []

      2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

      • Compound Description: This glucocorticoid receptor agonist exists in different crystalline forms, with Form B demonstrating improved absorption after inhalation compared to Form A. AZD-5423 holds therapeutic potential for asthma and chronic obstructive pulmonary disease. []

      4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

      • Compound Description: This compound, characterized by specific geometric features including a trans conformation around certain bonds and a perpendicular orientation of the triazole ring relative to the indole and benzene rings, forms inversion dimers in its crystal structure through N—H⋯S hydrogen bonds. []

      N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide (CH-PIATA)

      • Compound Description: CH-PIATA is a synthetic cannabinoid receptor agonist (SCRA) featuring an acetamide linker. Metabolic studies reveal extensive metabolism, primarily through mono- and dihydroxylation. Key metabolites include monohydroxylated derivatives, a carboxylic acid formed by oxidation of the N-pentyl side chain, and a tentatively identified N-propionic acid metabolite. []

      N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides

      • Compound Description: This series of compounds demonstrates potential in vitro antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Notably, compounds with specific substitution patterns, such as 3(a,f) and 4(a,g), exhibit promising activity. Molecular docking studies suggest these compounds might inhibit the parasite lactate dehydrogenase (pLDH) by hindering lactate entry into the enzyme's active site. []

      2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives

      • Compound Description: This series of compounds was synthesized and evaluated for antidepressant and anticonvulsant activities. Notably, compounds 4f, 4j, and 4m displayed significant antidepressant effects in the forced swimming test in mice, while 12 compounds demonstrated protection against pentylenetetrazole (PTZ)-induced seizures. []
      • Compound Description: TFC demonstrates promising antimicrobial and anti-proliferative activities. It shows significant inhibitory effects on the growth of breast cancer cells (MCF-7) and liver cancer cells (HepG2), exceeding the potency of doxorubicin. Molecular docking studies suggest TFC interacts strongly with various proteins, including those involved in cancer cell growth and proliferation. []

      Properties

      CAS Number

      941966-66-1

      Product Name

      2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide

      IUPAC Name

      2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-fluorophenyl)acetamide

      Molecular Formula

      C22H17FN2O3S

      Molecular Weight

      408.45

      InChI

      InChI=1S/C22H17FN2O3S/c23-18-11-5-6-12-19(18)24-22(26)15-25-14-21(17-10-4-7-13-20(17)25)29(27,28)16-8-2-1-3-9-16/h1-14H,15H2,(H,24,26)

      InChI Key

      AGJSRPNWCNJNCQ-UHFFFAOYSA-N

      SMILES

      C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.